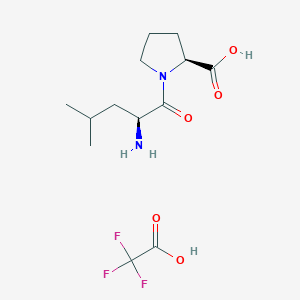

Leu-Pro trifluoroacetate salt

Description

Significance of Dipeptides as Fundamental Units in Peptide and Protein Chemistry

Dipeptides, consisting of two amino acids linked by a single peptide bond, are the simplest form of peptides. ncert.nic.in They serve as crucial intermediates in the synthesis and degradation of proteins and are involved in a multitude of physiological functions. ncert.nic.innih.gov The study of dipeptides provides valuable insights into the primary structure of proteins and the nature of the peptide bond. Their relative simplicity allows for detailed investigation of their chemical and biological properties, which can then be extrapolated to understand more complex polypeptide chains.

Biological and Chemical Relevance of Leucine-Proline Sequence Motifs

The Leucine-Proline (Leu-Pro) sequence is a specific dipeptide motif that has garnered significant attention in biochemical and medical research. Leucine (B10760876), a branched-chain amino acid, is known to act as a signaling molecule that can trigger muscle-building pathways. illinois.edufrontiersin.org Proline, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone, often inducing turns or kinks in the polypeptide chain. nih.gov

The combination of these two amino acids in a Leu-Pro motif can influence the structure and function of peptides and proteins. For instance, research has shown that dipeptides containing proline and leucine can have protective effects on liver enzymes and histology in certain disease models. nih.gov Furthermore, studies have investigated the imprinting effects of proline-containing dipeptides, including Leu-Pro, suggesting a sharp differentiating ability of cells for these small peptides. researchgate.netnih.gov Leucine-aspartic acid (LD) motifs, which are leucine-rich sequences, are crucial for protein-protein interactions that control cell adhesion and motility. nih.govwikipedia.org

Overview of Trifluoroacetate (B77799) Salts in Synthetic Peptide Chemistry and Purification Processes

Trifluoroacetic acid (TFA) is a strong organic acid that plays a critical role in the chemical synthesis of peptides, particularly in Solid-Phase Peptide Synthesis (SPPS). foreveryoungpharmacy.comadvancedchemtech.com During SPPS, TFA is commonly used to cleave the newly synthesized peptide from the solid support resin and to remove protecting groups from the amino acid side chains. foreveryoungpharmacy.comadvancedchemtech.comlifetein.com

Following synthesis, peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is frequently used as an ion-pairing agent in the mobile phase to improve separation and peak shape. lifetein.comnih.gov As a result of these processes, the final purified peptide is often isolated as a trifluoroacetate salt. nih.govambiopharm.com The trifluoroacetate counterion associates with the positively charged amino groups of the peptide, such as the N-terminus and the side chains of basic amino acids like lysine (B10760008) and arginine. nih.gov While TFA is a convenient and effective reagent in peptide synthesis and purification, its presence in the final product can sometimes interfere with biological assays. nih.govphysiology.org Therefore, methods for TFA removal or exchange with other counterions like acetate (B1210297) or hydrochloride are sometimes employed. lifetein.comnih.gov

Contextualizing Leu-Pro Trifluoroacetate Salt within Academic Peptide Research Objectives

This compound is a chemical compound that combines the biologically relevant Leu-Pro dipeptide with the process-derived trifluoroacetate counterion. This compound serves as a valuable tool in academic research for several reasons:

Studying Peptide Structure and Conformation: The defined sequence of Leu-Pro allows researchers to investigate the structural influence of the proline residue on the peptide backbone in a simplified system.

Investigating Biological Activity: Researchers can use this compound to explore the specific biological effects of the Leu-Pro motif, such as its role in cellular signaling or metabolic processes.

Methodological Development: The compound can be used as a model system to develop and optimize methods for peptide synthesis, purification, and counterion exchange.

The table below provides a summary of the key components and their relevance in research:

| Component | Chemical Nature | Significance in Research |

| Leucine (Leu) | Branched-chain amino acid | Signaling molecule, muscle protein synthesis. illinois.edufrontiersin.org |

| Proline (Pro) | Cyclic amino acid | Induces conformational constraints in peptides. nih.gov |

| Trifluoroacetate (TFA) | Counterion | Result of standard peptide synthesis and purification processes. foreveryoungpharmacy.comadvancedchemtech.comnih.gov |

By understanding the individual contributions of the Leu-Pro dipeptide and the trifluoroacetate counterion, researchers can effectively utilize this compound to advance the field of peptide chemistry and biology.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3.C2HF3O2/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;3-2(4,5)1(6)7/h7-9H,3-6,12H2,1-2H3,(H,15,16);(H,6,7)/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVSSRGHMVVWPD-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745581 | |

| Record name | L-Leucyl-L-proline--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67320-92-7 | |

| Record name | L-Leucyl-L-proline--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation of Leu Pro Trifluoroacetate Salt

Solid-Phase Peptide Synthesis (SPPS) Strategies for Leu-Pro Dipeptide Formation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support. bachem.com This method simplifies the purification process by allowing excess reagents and by-products to be washed away by simple filtration, while the growing peptide remains anchored to the resin. bachem.compeptide.com The synthesis cycle involves sequential deprotection of the N-α-amino group and coupling of the next protected amino acid until the desired sequence is assembled. bachem.compeptide.com

To control peptide bond formation and prevent unwanted side reactions, the α-amino group of the incoming amino acid must be temporarily protected. peptide.com The two most dominant strategies in SPPS are based on the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups. slideshare.netamericanpeptidesociety.org

The Boc strategy employs an acid-labile Boc group for temporary N-α-protection. slideshare.netamericanpeptidesociety.org Deprotection is achieved by treatment with an acid, typically trifluoroacetic acid (TFA). americanpeptidesociety.orgcreative-peptides.com Side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are more stable to TFA and are removed in a final, harsher deprotection step using strong acids like hydrofluoric acid (HF). slideshare.netlifetein.com

The Fmoc strategy utilizes a base-labile Fmoc group for N-α-protection, which is removed by treatment with a mild base, commonly a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). creative-peptides.comlifetein.com The side-chain protecting groups and the resin linker are acid-labile (e.g., tert-butyl, trityl). peptide.com This represents an orthogonal protection scheme, where the N-α and side-chain protecting groups are removed under different chemical conditions. peptide.com The Fmoc/tBu approach is now more widely used due to its milder conditions for N-α-deprotection and final cleavage. slideshare.netamericanpeptidesociety.org

In the synthesis of Leu-Pro, Proline would first be attached to the resin. Then, its N-α-protecting group (either Boc or Fmoc) would be removed. Subsequently, the protected Leucine (B10760876) (Boc-Leu or Fmoc-Leu) is coupled to the deprotected Proline on the resin.

| Feature | Boc Chemistry | Fmoc Chemistry |

|---|---|---|

| N-α-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| N-α-Deprotection Condition | Acid-labile (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.orgcreative-peptides.com | Base-labile (e.g., 20% Piperidine in DMF) lifetein.com |

| Side-Chain Protection | Acid-labile (e.g., Benzyl-based), requires stronger acid for cleavage peptide.com | Acid-labile (e.g., t-Butyl, Trityl), cleaved with TFA peptide.com |

| Final Cleavage from Resin | Strong acids (e.g., HF, TFMSA) lifetein.com | Moderate acids (e.g., TFA) sigmaaldrich.com |

| Orthogonality | Non-orthogonal (graded acid lability) peptide.com | Orthogonal peptide.com |

Trifluoroacetic acid (TFA) is a critical reagent in SPPS, particularly in the widely used Fmoc/tBu strategy. sigmaaldrich.com At the completion of the peptide synthesis, TFA is used to perform the final deprotection step: simultaneously cleaving the completed peptide chain from the solid resin support and removing the acid-labile side-chain protecting groups. wpmucdn.comijsrst.com

The cleavage process is an acidolysis reaction. For instance, with a Wang resin, the ester linkage anchoring the peptide to the support is severed by the strong acid. This treatment with a high concentration of TFA (typically 90-95%) for a period of one to three hours is usually sufficient to break the peptide-resin bond. sigmaaldrich.comthermofisher.com During this process, reactive cationic species are generated from the protecting groups and the resin linker. sigmaaldrich.com To prevent these cations from causing side reactions with nucleophilic residues in the peptide, "scavengers" such as water, triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT) are added to the TFA to create a "cleavage cocktail". sigmaaldrich.com

Following cleavage, the peptide is dissolved in the TFA solution. The resin is filtered off, and the peptide is typically precipitated by adding a large volume of cold diethyl ether. sigmaaldrich.compeptide.com The resulting crude peptide is obtained as a salt, with the trifluoroacetate (B77799) anion (CF₃COO⁻) from the cleavage acid serving as the counter-ion for any protonated basic groups on the peptide, such as the N-terminal amine. researchgate.net This is the primary route by which Leu-Pro trifluoroacetate salt is formed via SPPS.

| Reagent Cocktail | Composition (v/v) | Primary Use/Target Residues |

|---|---|---|

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) sigmaaldrich.com | General purpose, effective for peptides containing Arg(Pmc/Pbf), Cys, Met, Trp, Tyr. sigmaaldrich.com |

| TFA/TIS/Water | TFA/triisopropylsilane/water (95:2.5:2.5) sigmaaldrich.com | A common, non-malodorous cocktail for peptides with Arg(Pbf), Trp(Boc), and Tyr(tBu). sigmaaldrich.com |

| TFA/DCM | TFA/dichloromethane (1:1) | Used for cleavage from highly acid-labile resins to yield protected peptide fragments. |

| Reagent B | TFA/water/phenol/TIS (88:5:5:2) | Used for peptides containing Arg, His, Met, Trp. |

The formation of the amide bond between Leucine and Proline presents a unique challenge in peptide synthesis. Proline is the only proteinogenic amino acid with a secondary amine, which makes it a less reactive nucleophile compared to the primary amines of other amino acids. sigmaaldrich.com This reduced reactivity can lead to slower and less efficient coupling reactions.

Furthermore, the coupling of an amino acid to a proline residue, especially at the dipeptide stage on a resin, is known to be susceptible to the formation of a diketopiperazine (DKP) side product. This occurs through an intramolecular cyclization of the newly formed dipeptide, which cleaves the peptide from the resin.

To overcome these challenges, highly efficient coupling reagents and optimized protocols are necessary. Common strategies include:

Use of potent activating reagents: Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to form a highly reactive activated ester of the incoming Leucine.

Uronium/Aminium-based reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for difficult couplings, including those involving proline. peptide.com These reagents rapidly convert the carboxylic acid of the incoming amino acid into a reactive species, promoting efficient amide bond formation. peptide.com

Pre-activation: Allowing the protected Leucine to react with the coupling reagent for a short period before adding it to the resin-bound Proline can increase coupling efficiency.

Solvent Choice: The choice of solvent can influence coupling efficiency. DMF and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for SPPS due to their ability to swell the resin and dissolve reagents. acs.org

Liquid-Phase Peptide Synthesis (LPPS) Approaches for Leu-Pro Derivatives

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is the classical method for peptide construction where reactions occur in a homogeneous solution. neulandlabs.com Unlike SPPS, the growing peptide chain is not attached to a solid support but remains dissolved in the reaction medium. neulandlabs.com This method is particularly well-suited for the large-scale synthesis of shorter peptides like Leu-Pro. bachem.com

The core steps in LPPS involve:

Protection: The N-terminus of one amino acid (e.g., Leucine) and the C-terminus of the other (e.g., Proline) are protected. Common N-protecting groups include Boc and Benzyloxycarbonyl (Z), while the C-terminus is often protected as a simple methyl or ethyl ester. bachem.com

Coupling: The two protected amino acids are coupled in solution using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). neulandlabs.com

Purification: After each coupling step, the resulting dipeptide must be isolated and purified from excess reagents and by-products, often through extraction, precipitation, or crystallization. neulandlabs.com This intermediate purification is a key difference from SPPS and can be more labor-intensive. neulandlabs.com

Deprotection: Finally, the protecting groups are removed to yield the desired Leu-Pro dipeptide.

If TFA is used in the final deprotection step (e.g., to remove a Boc group), the resulting dipeptide will be isolated as its trifluoroacetate salt.

Purification Techniques for Leu-Pro Peptides Yielding Trifluoroacetate Salts

Following synthesis and cleavage from the resin, the crude peptide product contains the desired sequence along with various impurities, such as deletion sequences, truncated peptides, and by-products from the removal of protecting groups. peptide.com Purification is therefore essential to obtain a high-purity product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for the purification of synthetic peptides. bachem.com The principle of separation is based on the differential partitioning of the components of the crude mixture between a nonpolar stationary phase (typically silica chemically modified with C18 alkyl chains) and a polar mobile phase. bachem.com

A typical RP-HPLC protocol for purifying Leu-Pro involves:

Column: A C18 stationary phase column.

Mobile Phase: A two-component gradient system is used.

Solvent A: A highly polar solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water. peptide.combachem.com

Solvent B: A less polar organic solvent, typically 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN). peptide.combachem.com

Elution: The crude peptide is dissolved in Solvent A and injected onto the column. Initially, polar impurities are washed out with a high concentration of Solvent A. bachem.com The concentration of Solvent B is then gradually increased over time (a gradient), which decreases the polarity of the mobile phase. bachem.com Peptides are eluted from the column in order of increasing hydrophobicity.

Detection: The eluting peptides are monitored using a UV detector, typically at a wavelength of 210-220 nm, where the peptide bond absorbs light. bachem.com

The fractions containing the pure Leu-Pro dipeptide are collected, pooled, and then lyophilized (freeze-dried) to remove the solvents. The ubiquitous presence of 0.1% TFA in the mobile phase for ion-pairing and pH control ensures that the final, purified peptide is isolated as the this compound. researchgate.netbachem.com

| Time (minutes) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) | Event |

|---|---|---|---|

| 0 | 95 | 5 | Injection and initial wash |

| 5 | 95 | 5 | Isocratic hold |

| 35 | 65 | 35 | Linear gradient elution |

| 40 | 5 | 95 | Column wash |

| 45 | 5 | 95 | Hold |

| 50 | 95 | 5 | Re-equilibration |

Considerations for Ion-Pairing Reagents and Their Impact on Elution and Purity

In reversed-phase high-performance liquid chromatography (RP-HPLC), the gold standard for peptide purification, ion-pairing reagents are crucial components of the mobile phase. bachem.commdpi.com For cationic peptides like Leu-Pro, anionic ion-pairing reagents are used to form a neutral complex, which enhances retention and improves chromatographic peak shape. researchgate.net Trifluoroacetic acid (TFA) is the most common ion-pairing reagent due to its volatility and effectiveness. nih.govnih.gov

The hydrophobicity of the ion-pairing reagent itself plays a pivotal role. A more hydrophobic counterion will lead to a greater increase in the peptide's retention time. nih.govnih.gov The homologous series of volatile perfluorinated acids—trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA)—are often used and demonstrate this effect clearly. nih.govnih.gov Increasing the hydrophobicity of the reagent (TFA < PFPA < HFBA) or its concentration leads to increased peptide retention. nih.govnih.gov This can be strategically manipulated to improve the separation of the target peptide from its impurities. taylorfrancis.com For instance, the elution order of peptides in a mixture can even be reversed by switching from a less hydrophobic reagent like TFA to a more hydrophobic one like HFBA. nih.gov

Table 1: Impact of Ion-Pairing Reagent on Peptide Retention

| Ion-Pairing Reagent | Relative Hydrophobicity | Impact on Retention Time | Selectivity Profile |

|---|---|---|---|

| Phosphoric Acid (H₃PO₄) | Low | Shortest retention | Good separation for less complex mixtures nih.gov |

| Trifluoroacetic Acid (TFA) | Moderate | Standard retention | Widely used, good peak shape nih.govnih.gov |

| Pentafluoropropionic Acid (PFPA) | High | Increased retention | Enhanced separation based on charge nih.gov |

This table is interactive. Click on the headers to explore the data.

It has been demonstrated that these reagents affect peptide retention primarily through their interaction with the basic residues. nih.gov Each positive charge on the peptide contributes almost equally to the change in retention time, an observation that allows for the prediction of elution behavior when switching between different ion-pairing systems. nih.govnih.gov

Advanced Strategies for Trifluoroacetate Counterion Removal and Exchange (e.g., Acetate (B1210297) Salt Conversion)

While TFA is effective for purification, its presence can be problematic for subsequent physicochemical characterizations or biological studies, making its removal or exchange necessary. nih.govresearchgate.net The strong ionic interaction between the trifluoroacetate anion and the cationic peptide makes complete removal challenging. sb-peptide.com Several advanced strategies have been developed to address this issue.

Ion-Exchange Chromatography: This is a common and effective method for counterion exchange. The peptide trifluoroacetate salt is dissolved in water and passed through a strong anion exchange resin that has been pre-equilibrated with the desired counterion, such as acetate. peptide.compeptide.com The trifluoroacetate ions bind to the resin, and the peptide is eluted with the new, more biologically benign acetate counterion. peptide.com This method can be highly efficient, with yields often exceeding 95%. researchgate.net

RP-HPLC with a Volatile Buffer System: Another powerful technique involves using a different buffer system during a final RP-HPLC step. The peptide is loaded onto an RP-HPLC column and washed with a buffer containing the desired counterion, such as an acetic acid/acetonitrile gradient. lifetein.comnih.gov This process effectively displaces the bound TFA, and after lyophilization, the peptide is obtained as the acetate salt. lifetein.comomizzur.com The success of this technique relies on the peptide's hydrophobicity, and very hydrophilic peptides may require a dedicated anion exchange resin. lifetein.com

Acid Displacement and Lyophilization: This strategy involves dissolving the peptide in a solution containing a large excess of a stronger, non-TFA acid, typically hydrochloric acid (HCl). lifetein.comnih.gov The stronger acid protonates the trifluoroacetate, and subsequent lyophilization removes the volatile HCl and trifluoroacetic acid, leaving the peptide as a hydrochloride salt. peptide.compeptide.com This process often needs to be repeated multiple times to achieve complete exchange. lifetein.compeptide.com A key consideration is that working at the very low pH required for this method can potentially induce peptide degradation. nih.govresearchgate.net

Deprotonation/Reprotonation Cycle: This approach involves raising the pH of a peptide solution to a basic level (e.g., pH 11) to deprotonate the positively charged amino groups. researchgate.net This disrupts the ionic pairing with the trifluoroacetate counterion. The peptide, now neutral, may precipitate and can be separated by centrifugation. The trifluoroacetate remains in the supernatant. The peptide is then re-dissolved and reprotonated with the acid of choice (e.g., acetic acid) to yield the desired salt form. researchgate.net This method can achieve almost complete removal of the trifluoroacetate. researchgate.net

Table 2: Comparison of TFA Removal and Exchange Strategies

| Method | Principle | Desired Salt Form | Advantages | Disadvantages |

|---|---|---|---|---|

| Ion-Exchange Chromatography | Anion displacement on a resin researchgate.netpeptide.com | Acetate, others | High efficiency (>95%), mild conditions researchgate.net | Requires specific resins, additional step |

| RP-HPLC Buffer Exchange | Displacement on HPLC column lifetein.comnih.gov | Acetate, others | High recovery, simultaneous purification nih.gov | Less effective for very hydrophilic peptides lifetein.com |

| Acid Displacement/Lyophilization | Displacement with a stronger acid (e.g., HCl) nih.govpeptide.com | Hydrochloride | Simple procedure | Risk of peptide degradation at low pH nih.govresearchgate.net |

This table is interactive. Click on the headers to explore the data.

Novel Purification Methodologies, including Co-crystallization, for Dipeptide Trifluoroacetate Salts

Beyond traditional chromatographic methods, novel strategies are being explored for the purification of dipeptides. One of the most promising is co-crystallization, which offers a potential single-step method for both purification and removal of trifluoroacetate contamination. figshare.comacs.orgfigshare.com

This technique involves crystallizing the target dipeptide with a selected "coformer" molecule. In a study using a trifluoroacetate-contaminated l-Leu-l-Leu dipeptide, researchers demonstrated that co-crystallization could lead to the formation of new multicomponent crystals containing only the dipeptide and the coformer, effectively excluding the trifluoroacetate salt. figshare.comacs.org This differential crystallization process serves as a purification step. acs.org

The success of this method relies on selecting appropriate coformers that can establish strong and preferential intermolecular interactions (like hydrogen bonds) with the dipeptide, outcompeting the interactions with the trifluoroacetate anion. acs.org This crystal engineering-based approach represents a significant innovation in peptide chemistry, combining purification and crystallization into a single, efficient procedure. figshare.comacs.org While still an emerging technique, co-crystallization holds promise as an alternative to the conventional two-step process of chromatography followed by ion exchange for obtaining TFA-free peptide crystals. figshare.comacs.org

Advanced Analytical Characterization in Leu Pro Trifluoroacetate Salt Research

Spectroscopic Analysis of Leu-Pro Dipeptide Structure and Purity

Spectroscopic methods are indispensable for the detailed structural analysis of peptides like Leu-Pro trifluoroacetate (B77799) salt. These techniques provide insights into the molecular structure, conformation, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of peptides at the atomic level. nih.govmdpi.com For Leu-Pro trifluoroacetate salt, both one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR experiments are utilized to confirm the primary sequence and assess conformational features.

In ¹H NMR, the chemical shifts, coupling constants, and integration of proton signals provide a fingerprint of the dipeptide. Key observable protons include the α-protons of both the leucine (B10760876) and proline residues, the side-chain protons of leucine (γ-CH and δ-CH₃), and the ring protons of proline. The presence of the trifluoroacetate (TFA) counterion can influence the chemical shifts of nearby protons, particularly the amine protons, due to its acidic nature. nih.gov For instance, to minimize the rate of proton exchange and clearly observe backbone amide protons, the pH of the peptide solution might be adjusted with deuterated trifluoroacetic acid (TFA-d). nih.gov

¹³C NMR complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the peptide bonds and the carboxylic acid terminus, along with the α- and side-chain carbons, resonate at characteristic chemical shifts. rsc.org The trifluoroacetate counterion itself can sometimes be observed in ¹⁹F NMR, which can be used to quantify its presence. researchgate.net

Two-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals and for gaining insight into the secondary structure. For a dipeptide like Leu-Pro, which is too short to form stable α-helices or β-sheets, the focus is often on the conformation of the peptide bond and the puckering of the proline ring. Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments can reveal through-space proximities between protons, helping to define the relative orientation of the leucine and proline residues.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Leu-Pro Dipeptide

| Proton Type | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Leucine α-H | 3.9 - 4.5 | Chemical shift can be influenced by the cis/trans conformation of the X-Pro bond. |

| Proline α-H | 4.2 - 4.6 | Distinct chemical shifts for cis and trans isomers. |

| Leucine β-CH₂ | 1.5 - 1.9 | |

| Leucine γ-CH | 1.4 - 1.8 | |

| Leucine δ-CH₃ | 0.8 - 1.0 | Typically appear as two distinct doublets. |

| Proline β, γ, δ-CH₂ | 1.8 - 2.4, 3.3 - 3.8 | Complex multiplet patterns characteristic of the proline ring. |

| Amide N-H | 7.5 - 8.5 | Broadness and chemical shift are pH and solvent dependent. |

This table is for illustrative purposes; actual chemical shifts can vary based on solvent, pH, temperature, and the presence of the TFA counterion.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Trace Impurity Detection

Mass spectrometry (MS) is a cornerstone analytical technique for the verification of the molecular weight of this compound and for the detection of impurities. nih.gov Due to its high sensitivity and accuracy, MS can confirm the correct synthesis of the dipeptide and identify any by-products or residual reagents from the synthesis process. the-eye.eu

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptides. the-eye.eu In a typical ESI-MS analysis of this compound, the compound is detected as a protonated molecular ion [M+H]⁺. The high-resolution mass measurement allows for the confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. The [M+H]⁺ ion is isolated and fragmented, typically via collision-induced dissociation (CID), to produce a characteristic pattern of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, thus confirming the Leu-Pro sequence.

MS is also highly effective for detecting trace impurities. These may include deletion sequences (e.g., single amino acids), insertion sequences, or peptides with incompletely removed protecting groups. The high sensitivity of modern mass spectrometers allows for the detection of these impurities even at very low levels. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Notes |

|---|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₃ | For the free dipeptide. |

| Molecular Weight | 228.29 g/mol | For the free dipeptide. |

| [M+H]⁺ (Monoisotopic) | 229.1547 m/z | The primary ion observed in positive mode ESI-MS. |

| Trifluoroacetic Acid (TFA) | 114.02 g/mol | The molecular weight of the counterion. |

| Leu-Pro TFA Salt MW | 342.31 g/mol | Combined molecular weight. |

Infrared (IR) Absorption Spectroscopy for Peptide Conformational Features and Assessment of Trifluoroacetate Interference

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a valuable tool for investigating the secondary structure of peptides. nih.gov It provides information based on the vibrational frequencies of the peptide backbone, primarily the amide I and amide II bands. nih.gov

The amide I band (1600–1700 cm⁻¹) arises mainly from the C=O stretching vibration of the peptide backbone and is particularly sensitive to the secondary structure. The amide II band (1500–1600 cm⁻¹) is due to a combination of N-H in-plane bending and C-N stretching vibrations.

A significant challenge in the IR analysis of this compound is the interference from the trifluoroacetate counterion. TFA exhibits a strong absorption band around 1673 cm⁻¹, which can overlap with the amide I region. toxicdocs.org This overlap can complicate the analysis of the peptide's secondary structure. toxicdocs.orgnih.gov Therefore, careful background subtraction or TFA removal may be necessary for accurate conformational assessment. toxicdocs.org For a short dipeptide like Leu-Pro, the IR spectrum will be dominated by vibrations characteristic of a random coil or disordered structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution. nih.govwvu.edu This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wvu.edu The peptide backbone is the primary chromophore responsible for the CD signal in the far-UV region (typically 190–250 nm).

Different secondary structures (α-helix, β-sheet, random coil) give rise to distinct CD spectra. nih.gov For a short dipeptide like Leu-Pro, which lacks the length to form stable, ordered secondary structures, the CD spectrum is expected to be characteristic of a random coil or disordered conformation. This is typically characterized by a strong negative band near 200 nm.

The trifluoroacetate counterion does not have significant CD signals in the far-UV region and thus does not directly interfere with the measurement of the peptide's secondary structure. However, the presence of TFA can lower the pH of the peptide solution, which can in turn influence the peptide's conformation and, consequently, its CD spectrum. genscript.com.cn

Chromatographic Purity Assessment of this compound

High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides like this compound. chemimpex.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In a typical RP-HPLC analysis, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). The peptide is eluted by a gradient of increasing organic solvent, typically acetonitrile, containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The use of TFA in the mobile phase helps to sharpen the peaks and improve the resolution by forming ion pairs with the charged groups on the peptide.

The purity of the this compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, which is detected by UV absorbance, usually at 214 or 220 nm. A high-purity sample will show a single, sharp, symmetrical peak. Impurities, such as by-products from the synthesis, will appear as separate, smaller peaks.

Impact of Trifluoroacetate Counterion on Analytical Data Interpretation in Peptide Research

The trifluoroacetate (TFA) counterion, which is commonly present in synthetic peptides purified by RP-HPLC, can significantly impact the interpretation of analytical data. genscript.com.cnnih.gov While essential for purification, residual TFA can influence various physicochemical properties of the peptide. nih.govgenscript.com.cn

In NMR spectroscopy, the acidic nature of TFA can affect the chemical shifts of labile protons, such as those in amide and amine groups. nih.gov In some cases, the ¹⁹F signal of TFA can be used for quantification, but its presence can also complicate the ¹H NMR spectrum. researchgate.net

As mentioned earlier, the most significant interference of TFA is in IR spectroscopy, where its strong absorption band around 1673 cm⁻¹ can mask the amide I band of the peptide, hindering accurate secondary structure analysis. toxicdocs.org

Furthermore, the presence of TFA can lower the pH of the peptide sample, which can alter the peptide's conformation and solubility. genscript.com.cn This is a critical consideration for all analytical techniques that are sensitive to pH, including NMR and CD spectroscopy. For biological assays, the potential toxicity or unintended biological effects of TFA must also be considered, although that is outside the scope of this analytical discussion. nih.gov Therefore, in many cases, it is desirable to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride, through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution. researchgate.netnih.gov

Conformational Studies of Leu Pro Dipeptide Systems

Influence of the Proline Residue on Dipeptide Conformation (e.g., Cis/Trans Isomerism)

A defining characteristic of the proline residue is its ability to adopt either a cis or trans conformation with respect to the preceding peptide bond. nih.gov This phenomenon, known as cis/trans isomerism, arises from the similar energies of the two states, unlike in other peptide bonds where the trans form is overwhelmingly favored. nih.govacs.org The energy barrier for the trans to cis isomerization in a proline dipeptide has been calculated to be in the range of 17.9 to 20.7 kcal/mol in the gas phase. researchgate.net

The puckering of the five-membered proline ring, described as "up" (Cγ-exo) or "down" (Cγ-endo), is also correlated with the cis/trans state of the peptide bond. acs.orgnih.gov These different puckering states further contribute to the conformational diversity of the Leu-Pro dipeptide.

Role of the Trifluoroacetate (B77799) Counterion in Modulating Dipeptide Conformation and Dynamics

In peptide synthesis and purification, trifluoroacetic acid (TFA) is commonly used, resulting in the final peptide product being a trifluoroacetate salt. nih.govgenscript.com The trifluoroacetate (TFA⁻) counterion can interact with the positively charged groups of the dipeptide, such as the N-terminal amino group, through electrostatic interactions. nih.gov

These ion-pairing interactions can influence the conformational landscape of the dipeptide. nih.govgenscript.com The presence of the TFA⁻ counterion can affect the hydrogen-bonding network within the peptide and between the peptide and the solvent, potentially altering the equilibrium between different conformers. genscript.com For instance, the interaction of TFA⁻ with the peptide can modulate the stability of secondary structures and influence the kinetics of processes like fibril formation in larger peptides. nih.gov The concentration of the acid additive during purification can also have an impact on the peptide's conformation, which can be observed as changes in retention times during chromatography. nih.gov

Experimental Methods for Probing Leu-Pro Conformational Space

A variety of experimental techniques are employed to investigate the conformational space of dipeptides like Leu-Pro. These methods provide valuable data on the three-dimensional structure and dynamics of the molecule in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying peptide conformation in solution. imrpress.comnih.govnih.gov One- and two-dimensional NMR experiments can provide information on through-bond and through-space atomic interactions. For the Leu-Pro system, NMR is particularly useful for determining the cis/trans isomer ratio of the proline peptide bond and for identifying the presence of specific secondary structures like β-turns. imrpress.com The analysis of nuclear Overhauser effects (NOEs) can provide distance constraints between protons, which are then used to build a three-dimensional model of the peptide. nih.gov

Circular Dichroism (CD) Spectroscopy is used to analyze the secondary structure of peptides. genscript.comrsc.org The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. The resulting CD spectrum can indicate the presence of α-helices, β-sheets, and random coil structures. However, the presence of TFA can interfere with CD measurements due to a strong absorption band around 1670 cm⁻¹, which overlaps with the amide I band of peptides. genscript.com

X-ray Crystallography provides high-resolution structural information of molecules in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of the dipeptide, a detailed three-dimensional atomic model can be constructed. This method can definitively determine the bond lengths, bond angles, and torsion angles of a specific conformer.

Infrared (IR) and Raman Spectroscopy are vibrational spectroscopy techniques that can probe the secondary structure of peptides. nih.govnih.gov The amide I band in the IR spectrum is particularly sensitive to the peptide's conformation. However, similar to CD spectroscopy, the TFA counterion can present challenges for IR analysis. genscript.com

Computational Methods , such as molecular dynamics (MD) simulations and quantum chemistry calculations, are often used in conjunction with experimental data to explore the conformational landscape of peptides. researchgate.netnih.govrsc.org These methods can provide insights into the relative energies of different conformers and the dynamics of their interconversion.

| Experimental Method | Information Obtained | Relevance to Leu-Pro Trifluoroacetate Salt |

| NMR Spectroscopy | cis/trans isomer ratio, secondary structure, inter-proton distances | Crucial for determining the influence of the proline residue and the TFA salt on the solution conformation. imrpress.comnih.gov |

| CD Spectroscopy | Secondary structure content (α-helix, β-sheet) | Useful for a general assessment of conformation, but TFA can interfere with the signal. genscript.com |

| X-ray Crystallography | High-resolution 3D structure in the solid state | Provides a detailed snapshot of a single, stable conformation. nih.gov |

| IR/Raman Spectroscopy | Vibrational modes indicative of secondary structure | Complements other techniques but can be affected by TFA. nih.govnih.gov |

| Computational Modeling | Energetics and dynamics of different conformers | Helps to interpret experimental data and explore the full conformational space. researchgate.netrsc.org |

Solvent Effects on this compound Conformation

The conformation of a peptide is highly dependent on its solvent environment. aps.orgresearchgate.net The solvent can influence the stability of different conformers by modulating intramolecular hydrogen bonds and electrostatic interactions. nih.govaps.org

In polar solvents like water, conformations that allow for favorable hydration of the peptide backbone are often preferred. wustl.edu For proline-containing peptides, an increase in solvent polarity can lead to an increase in the population of the cis isomer. acs.org Water has been shown to increase the activation energy for prolyl peptide bond isomerization compared to aprotic solvents, a phenomenon linked to the solvent's ability to donate hydrogen bonds. nih.gov

In less polar or organic solvents, intramolecular hydrogen bonds, which stabilize compact structures like γ-turns, become more favorable. researchgate.net For example, studies on model peptides have shown that helical conformations can be favored in chloroform, while a mixture of structures may be present in solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol. rsc.org Methanol, in particular, has been observed to decrease the propensity for polyproline II (PPII) conformations. aps.org

The trifluoroacetate counterion adds another layer of complexity to solvent effects. The solubility and dissociation of the Leu-Pro trifluoroacetate ion pair will vary with the solvent, which in turn will affect the extent to which the counterion interacts with and influences the peptide's conformation.

| Solvent | General Effect on Peptide Conformation | Potential Impact on this compound |

| Water (Polar, Protic) | Favors extended conformations, can increase cis-proline population. acs.orgwustl.edu | May stabilize PPII-like structures and increase the cis/trans ratio. acs.orgnih.gov |

| Methanol (Polar, Protic) | Can decrease PPII propensity. aps.org | May shift the conformational equilibrium away from extended structures. aps.org |

| Chloroform (Nonpolar) | Favors intramolecular hydrogen bonds and compact structures. rsc.orgresearchgate.net | Likely to stabilize turn-like conformations. |

| DMSO (Polar, Aprotic) | Can support a mixture of conformations. rsc.org | The conformational landscape may be complex, with multiple structures coexisting. |

Enzymatic Interactions and Biochemical Mechanisms Involving Leu Pro Peptides

Leu-Pro as a Substrate for Specific Peptidases and Proteases

The dipeptide Leucyl-Proline (Leu-Pro) and peptide sequences containing this motif can serve as substrates for various peptidases and proteases, enzymes that catalyze the cleavage of peptide bonds. The specificity of these enzymes dictates where the cleavage occurs within the peptide chain.

Post-proline cleaving enzymes (PPCEs) are a notable class of proteases that specifically recognize and cleave peptide bonds at the C-terminal side of proline residues. This family includes prolyl endopeptidases (PEPs) and prolyl oligopeptidases (POPs), which are serine proteases. The cleavage specificity of these enzymes is crucial in various biological processes and has applications in biotechnology and medicine. For instance, certain PPCEs can hydrolyze the Pro-X bond, where X can be another amino acid residue.

Multiplex substrate profiling has revealed that enzymes like prolylcarboxypeptidase (PRCP) exhibit a strong preference for cleaving Pro-X bonds, where X is a hydrophobic residue such as leucine (B10760876), valine, or alanine (B10760859). This highlights the importance of the amino acid following the proline in determining substrate recognition and cleavage efficiency.

Mechanistic Insights into Enzyme-Catalyzed Peptide Bond Cleavage

The cleavage of a peptide bond by a protease is a hydrolytic reaction, meaning it involves the addition of a water molecule across the bond. The mechanism of this catalysis varies depending on the class of protease. Serine proteases, for instance, utilize a catalytic triad (B1167595) of amino acid residues in their active site, typically involving a serine, a histidine, and an aspartate.

In the case of chymotrypsin, a well-studied serine protease, the nucleophilic serine residue attacks the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate. This is followed by the collapse of the intermediate and the release of the C-terminal part of the peptide, while the N-terminal part remains covalently attached to the enzyme as an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal peptide and regenerating the free enzyme.

The specificity of proteases for certain peptide sequences, such as those containing Leu-Pro, arises from the precise three-dimensional structure of the enzyme's active site, which forms specific interactions with the side chains of the amino acids in the substrate.

Inhibitory Potential of Leu-Pro Containing Sequences on Enzyme Activity

Peptide sequences containing the Leu-Pro motif can also act as inhibitors of enzyme activity. This inhibitory potential is of significant interest in drug discovery and the development of therapeutic agents. For example, peptides derived from food sources have been identified as inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in blood pressure regulation.

The natural product leupeptin, which has a Leu-Leu-Argininal sequence, is a known inhibitor of various proteases, particularly serine proteases. The inhibitory function of such peptides is often attributed to their ability to mimic the natural substrate and bind tightly to the enzyme's active site.

Modes of Inhibition (Competitive, Non-Competitive, Mixed)

Peptide inhibitors can exert their effects through different modes of inhibition, which can be distinguished by their impact on the enzyme's kinetic parameters.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition increases the apparent K_m of the enzyme but does not affect V_max.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic activity. In this case, V_max is decreased, but K_m remains unchanged.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both V

Investigation of Peptide-Protein Interactions Involving Leu-Pro Sequences

The sequence of amino acids in a peptide is the primary determinant of its three-dimensional structure and, consequently, its biological function. The dipeptide sequence Leucyl-Proline (Leu-Pro) is of particular interest in the study of peptide-protein interactions due to the unique structural characteristics imparted by the proline residue. Proline's cyclic side chain introduces significant conformational rigidity into the peptide backbone, which can be critical for specific molecular recognition events. youtube.comnih.gov This rigidity and the distinct polyproline II (PPII) helical structure often adopted by proline-rich sequences make them ideal for mediating interactions with various protein domains. nih.govresearchgate.net

Proline-rich motifs are known to be essential for a wide range of biological activities, including signal transduction, transcription, and cell motility, primarily through their role as binding sites for other proteins. nih.govresearchgate.net Domains such as the SH3, WW, GYF, and UEV domains have been identified as common binding partners for proline-rich sequences. researchgate.net The interaction is often highly specific, with the proline residue and its neighboring amino acids, such as leucine, fitting into a dedicated binding pocket on the protein surface. These interactions are crucial for the assembly of protein complexes and the regulation of signaling pathways. nih.gov

Research into synthetic peptides containing leucine and proline has provided specific insights into how these sequences can modulate protein activity. One notable area of investigation is the development of inhibitors for proprotein convertases (PCs), a family of enzymes involved in activating precursor proteins, some of which are implicated in cancer. nih.gov A study focused on developing specific inhibitors for PACE4, a PC linked to prostate cancer, identified a peptide sequence, LLLLRVKR (termed Multi-Leu or ML-peptide), that demonstrated significant inhibitory potency and selectivity for PACE4 over the related enzyme furin. nih.gov

The study systematically evaluated the effect of amino acids at various positions in the peptide inhibitor. Peptides with a hydrophobic leucine residue at the P6 position (six residues from the cleavage site) showed strong inhibitory potency against PACE4, with a Ki value of 49 nM. nih.gov The research highlighted that peptides containing three to four leucine residues were the most potent and selective inhibitors of PACE4 compared to furin, achieving a 20- to 22-fold selectivity. nih.gov This demonstrates a specific and high-affinity interaction driven by the leucine residues within the peptide sequence, which targets the enzyme's active site. nih.gov

The binding affinities for a selection of these inhibitory peptides against PACE4 and furin are detailed below.

| Peptide Sequence | Target Enzyme | Inhibition Constant (Ki) | Selectivity Ratio (furin/PACE4) |

|---|---|---|---|

| Ac-RVKR-NH2 | PACE4 | 1500 nM | - |

| Ac-LRVKR-NH2 | PACE4 | 49 nM | 18 |

| Ac-LRVKR-NH2 | Furin | 880 nM | |

| Ac-LLRVKR-NH2 | PACE4 | 45 nM | - |

| Ac-LLLRVKR-NH2 | PACE4 | 35 nM | 22 |

| Ac-LLLRVKR-NH2 | Furin | 770 nM | |

| Ac-LLLLRVKR-NH2 (ML-peptide) | PACE4 | 38 nM | 20 |

| Ac-LLLLRVKR-NH2 (ML-peptide) | Furin | 750 nM |

Data sourced from a study on Multi-Leu peptide inhibitors. nih.gov The table shows the inhibitory constants (Ki) of various leucine-containing peptides against PACE4 and furin. The selectivity ratio indicates how much more effectively the peptide inhibits PACE4 compared to furin.

Furthermore, studies on other proline-containing dipeptides, such as Prolyl-Glycine (Pro-Gly), illustrate another mechanism of peptide-protein interaction. Research has shown that Pro-Gly can promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in liver cells and in mice. frontiersin.org This effect is mediated through the peptide transporter 1 (PepT1), indicating a direct interaction between the dipeptide and the transporter protein. The study concluded that Pro-Gly activates the JAK2/STAT5 signaling pathway via its interaction with PepT1, providing a clear example of a small dipeptide initiating a cellular signaling cascade through a specific protein interaction. frontiersin.org While this study focused on Pro-Gly, it establishes a precedent for how simple dipeptides containing proline can function as signaling molecules by engaging with protein transporters or receptors.

Theoretical and Computational Investigations of Leu Pro Trifluoroacetate Salt

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Methods for Dipeptide Systems

Hybrid QM/MM methods have become a cornerstone for studying complex biomolecular systems, including dipeptides like Leu-Pro. nih.govnih.gov These approaches offer a balance between computational accuracy and efficiency by treating a chemically significant region of the system with high-level quantum mechanics while the larger environment is described by a more computationally efficient molecular mechanics force field. nih.govresearchgate.net

In a typical QM/MM setup for the Leu-Pro trifluoroacetate (B77799) system, the QM region would include the dipeptide itself and the interacting TFA counter-ion. This allows for an accurate description of electronic effects, such as charge distribution, polarization, and potential charge transfer between the peptide and the ion. nih.govmdpi.com The surrounding solvent molecules (e.g., water) would be treated at the MM level. nih.govresearchgate.net This partitioning enables the study of phenomena like chemical reactions, electronic excitations, and detailed electrostatic interactions within the reactive center, while still accounting for the influence of the bulk environment. nih.gov

The total energy of the system in a QM/MM framework is calculated as a sum of the energies of the QM region, the MM region, and the interaction energy between them. The QM/MM interaction term includes electrostatic and van der Waals forces, and in some cases, covalent bonds that cross the QM/MM boundary. nih.gov For dipeptide systems, QM/MM simulations can provide a clear link between electronic properties and conformational behavior, which is not always accessible to experiments. researchgate.net For instance, studies on alanine (B10760859) dipeptide in an aqueous environment have used ab initio QM/MM molecular dynamics to construct free-energy maps, identifying stable conformations and the specific hydrogen bonding patterns with water that stabilize them. nih.gov

Density Functional Theory (DFT) Applications in Leu-Pro Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules from first principles. mpg.deyoutube.com It is particularly well-suited for analyzing the properties of dipeptides like Leu-Pro, as it provides a detailed picture of electron distribution and energy levels at a reasonable computational cost. nih.gov The fundamental concept of DFT is that the total energy of a system can be determined as a functional of the electron density, which is a function of only three spatial coordinates, making it more tractable than wave-function-based methods for larger systems. mpg.de

For Leu-Pro trifluoroacetate, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure of the dipeptide and its complex with the TFA ion.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and electronic excitability of the molecule. nih.gov

Map Electrostatic Potential: Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions.

Simulate Vibrational Spectra: Compute theoretical infrared (IR) and Raman spectra. Comparing these with experimental spectra helps validate the computed structure and provides detailed assignments of vibrational modes. mdpi.comresearchgate.net

Studies on similar dipeptides have shown that DFT, often combined with a polarizable continuum model to simulate solvent effects, can accurately predict the zwitterionic state and trans-amide conformation common in aqueous solutions. researchgate.net The presence of the highly electronegative fluorine atoms in the trifluoroacetate counter-ion would significantly influence the electronic structure of the nearby Leu-Pro dipeptide, an effect that can be precisely quantified through DFT.

| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Leu-Pro (Gas Phase) | -6.8 | 1.5 | 8.3 | 3.1 |

| Leu-Pro (Aqueous) | -7.1 | 1.2 | 8.3 | 4.5 |

| Leu-Pro Trifluoroacetate (Aqueous) | -7.5 | 1.0 | 8.5 | 6.2 |

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For Leu-Pro trifluoroacetate, MD simulations are invaluable for exploring its vast conformational landscape and understanding its dynamic interactions with solvent molecules. researchgate.netnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals how the system evolves. mdpi.com

A typical MD simulation of this system would involve placing one or more Leu-Pro trifluoroacetate ion pairs in a box of explicit solvent molecules, such as water, and simulating their behavior for nanoseconds to microseconds. nih.govfu-berlin.de Key aspects investigated include:

Conformational Preferences: The proline residue can cause a "kink" in peptide chains, and the peptide bond preceding it (the Leu-Pro bond) can adopt either a cis or trans conformation. MD simulations can quantify the relative populations and transition dynamics between these states. researchgate.net

Solvent Structuring: The simulation can reveal how water molecules organize around the peptide and the TFA ion. Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the peptide, highlighting key solvation shells and hydrogen bonds. nih.govnih.gov

MD simulations have shown that a peptide's conformational profile is a delicate balance between intramolecular interactions and interactions with the solvent. researchgate.net The choice of solvent can dramatically alter the preferred structures. researchgate.net The trifluoroacetate ion, known to interact specifically with peptides, would further modulate this landscape, an effect that can be directly observed and quantified through MD simulations. nih.govacs.org

| Parameter | Value/Description | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms. mdpi.comresearchgate.net |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules in the system. mdpi.comnih.gov |

| Ensemble | NpT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to a laboratory experiment. fu-berlin.de |

| Temperature | 300 K | Simulates room temperature conditions. nih.gov |

| Simulation Time | 100 ns - 1 µs | Allows for sampling of significant conformational changes. fu-berlin.de |

| Boundary Conditions | Periodic | Eliminates edge effects by simulating an infinite system. mdpi.com |

Prediction of Binding Affinities and Molecular Recognition Events

Computational methods are increasingly used to predict the binding affinity between molecules, a critical parameter in drug discovery and molecular biology. biorxiv.orgnih.gov While Leu-Pro trifluoroacetate is a small molecule, the principles of binding affinity prediction can be applied to understand its interactions with potential biological targets or its tendency for self-association. Molecular recognition depends on a combination of factors including shape complementarity and noncovalent interactions like hydrogen bonds, electrostatic forces, and van der Waals forces. nih.govnih.gov

Methods to predict binding affinity, such as free energy calculations (e.g., Free Energy Perturbation, FEP) or endpoint methods (e.g., MM/PBSA), can be computationally intensive but provide valuable quantitative estimates. mdpi.comnih.gov For the Leu-Pro dipeptide, these calculations could be used to:

Estimate Binding to a Receptor: Predict the change in Gibbs free energy (ΔG) when the dipeptide binds to the active site of a protein.

Assess the Role of the Counter-ion: Compare the binding affinity of Leu-Pro in the presence of trifluoroacetate versus other counter-ions like chloride. This would reveal if the TFA ion actively participates in the binding event or alters the peptide's conformation to make it more or less favorable for binding. nih.gov

Analyze Self-Association: Investigate the thermodynamics of dimer or oligomer formation, which is relevant to peptide aggregation. acs.org

Studies have shown that even subtle changes to a ligand or its environment can significantly impact binding affinity. mdpi.com Computational approaches allow for the systematic investigation of these effects, providing an atomic-level understanding of the molecular recognition process. nih.gov

In Silico Approaches for Investigating the Influence of Trifluoroacetate on Peptide Behavior

Trifluoroacetic acid (TFA) is ubiquitously used in the synthesis and purification of peptides, meaning many peptide samples exist as TFA salts. acs.orgnih.gov It is often assumed to be a simple, non-interacting counter-ion, but a growing body of evidence from both experimental and computational studies shows that TFA can significantly influence peptide structure, stability, and aggregation. nih.govnih.govnih.gov

In silico methods are perfectly suited to dissect the specific interactions between the trifluoroacetate ion and a peptide like Leu-Pro. fu-berlin.de Computational studies have revealed several ways TFA can affect peptide behavior:

Direct Binding and Structural Modulation: Solid-state NMR and quantum chemistry calculations on other peptide systems have shown that TFA can engage in specific, dynamically distinct binding modes with peptides. nih.govacs.org For example, one study demonstrated that a TFA molecule can intercalate between stacked aromatic rings, stabilizing a condensed phase. nih.govacs.org While Leu-Pro lacks aromatic side chains, similar specific interactions with the peptide backbone or side chains are possible.

Alteration of Solvation Shells: MD simulations can show how TFA ions compete with water molecules for hydrogen bonding sites on the peptide, thereby altering the local hydration environment. This can, in turn, affect the peptide's conformational preferences and solubility.

Impact on Aggregation and Phase Separation: The presence of TFA has been shown to significantly impact the liquid-liquid phase separation (LLPS) behavior of peptide systems. nih.govacs.org Computational models can help explain these macroscopic observations by detailing the underlying changes in intermolecular forces.

Computational studies on fluoroacetate (B1212596) dehalogenase, an enzyme that breaks C-F bonds, have used QM/MM approaches to detail the catalytic mechanism, showing that C-F bond activation can be the rate-determining step for molecules like trifluoroacetate. nih.gov While this is a study of enzymatic degradation rather than simple interaction, it underscores the unique electronic nature of the trifluoroacetate moiety that computational models can effectively capture.

Stability, Degradation Pathways, and Environmental Research Considerations for Leu Pro Trifluoroacetate Salt

Hydrolytic Degradation Mechanisms of Leu-Pro Dipeptide

The primary non-enzymatic degradation pathway for dipeptides in an aqueous environment is hydrolysis. This chemical reaction involves the cleavage of the amide (peptide) bond through the action of a water molecule. The mechanism proceeds via a nucleophilic attack by the oxygen atom of a water molecule on the carbonyl carbon of the peptide bond. This forms a transient tetrahedral intermediate, which then collapses, leading to the scission of the peptide bond and the regeneration of the constituent amino acids' carboxyl and amino groups.

For the Leu-Pro dipeptide, hydrolysis results in the breaking of the bond linking the Leucine (B10760876) and Proline residues. While enzymatic degradation pathways are different, studies on the breakdown of peptides containing the Pro-Leu sequence have confirmed that cleavage occurs at this bond. nih.gov The rate of hydrolysis is generally slow at neutral pH but can be accelerated by the presence of strong acids or bases and by increased temperature.

Characterization of Degradation Products of Leu-Pro Trifluoroacetate (B77799) Salt

The degradation of Leu-Pro trifluoroacetate salt via the hydrolytic pathway yields its fundamental building blocks. The cleavage of the dipeptide results in the individual amino acids, while the trifluoroacetate salt remains as a counter-ion in the solution.

The primary degradation products are:

Leucine: An amino acid with an isobutyl side chain.

Proline: A cyclic amino acid.

Trifluoroacetate Anion: The counter-ion from the original salt.

Studies involving the degradation of larger peptides containing the Pro-Leu sequence have identified Leucine and Proline as the released products following cleavage. nih.gov

| Parent Compound | Degradation Pathway | Resulting Products |

|---|---|---|

| Leu-Pro Dipeptide | Hydrolysis | Leucine, Proline |

| Trifluoroacetate Anion | N/A (Persists in solution) | Trifluoroacetate Anion |

Environmental Fate and Degradation Kinetics of Trifluoroacetate Anion in Relevant Systems

The trifluoroacetate (TFA) anion, the counter-ion in this compound, is noted for its high environmental persistence. researchgate.net Its stability stems from the strength of the carbon-fluorine bonds in the trifluoromethyl (-CF3) group, which makes it highly resistant to both abiotic and biotic degradation. unep.org

Key findings on the environmental fate of TFA include:

High Stability: TFA is a breakdown product of several hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) and is considered a terminal residue, meaning it resists further degradation. researchgate.netunep.org

Aqueous Accumulation: Due to its high water solubility and low potential to bioaccumulate, TFA tends to partition into the aqueous compartments of the environment. researchgate.nettoxicdocs.org It does not get retained well in soil and ultimately enters aquatic systems. researchgate.net It can accumulate in terminal sinks like salt lakes and oceans, where water loss occurs primarily through evaporation. unep.org

Resistance to Degradation: There are no known significant abiotic sinks for TFA in the environment. toxicdocs.orgcolab.wsresearchgate.net While it is highly resistant to microbial degradation, some studies have reported slow co-metabolic degradation under specific anaerobic conditions over very long incubation periods (e.g., 630 days). researchgate.netresearchgate.net However, this process is not considered a rapid environmental removal pathway.

| Property | Finding | Reference |

|---|---|---|

| Chemical Stability | Highly resistant to degradation due to strong C-F bonds. | unep.org |

| Primary Environmental Sink | Aqueous compartments (rivers, lakes, oceans). | researchgate.net |

| Soil Retention | Poor; tends to leach into water systems. | researchgate.net |

| Abiotic Degradation | No known significant pathways. | toxicdocs.orgcolab.ws |

| Biotic Degradation | Generally resistant; slow, co-metabolic anaerobic degradation reported in long-term studies. | researchgate.netresearchgate.net |

Strategies for Enhancing the Stability of Leu-Pro Peptide in Solution and Solid State

Enhancing the stability of peptides is crucial for their practical use. Various strategies have been developed to protect peptides from chemical and physical degradation in both solution and solid forms. nih.govubaya.ac.id

In Solution:

pH Optimization and Buffers: The most practical approach is to identify the pH of maximum stability for the peptide and maintain it using an appropriate buffer system. nih.govubaya.ac.id

Excipients and Co-solvents: The addition of stabilizing excipients, such as polyols (e.g., mannitol, sorbitol) and co-solvents, can reduce degradation rates. nih.gov

Chemical Modification: Structural modifications can significantly enhance stability. These include N-terminal acetylation and C-terminal amidation to protect against exonucleases, and substituting natural L-amino acids with D-amino acids to confer resistance to proteolytic degradation. mdpi.comresearchgate.net

PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can improve the stability and solubility of peptides. nih.govubaya.ac.id

Cyclization: Converting a linear peptide into a cyclic one restricts its conformation, often leading to enhanced stability against both chemical and enzymatic degradation. researchgate.net

In Solid State:

Lyophilization (Freeze-Drying): Removing water by lyophilization is a common and effective method to improve the long-term stability of peptides. nih.gov In the absence of water, peptides exhibit significantly higher thermal stability. nih.gov

Formulation with Stabilizers: Incorporating stabilizers into the solid formulation before lyophilization can further protect the peptide during processing and storage.

| State | Strategy | Mechanism of Action | Reference |

|---|---|---|---|

| Solution | pH and Buffer Optimization | Minimizes pH-dependent degradation pathways like hydrolysis and deamidation. | nih.govubaya.ac.id |

| Chemical Modification (e.g., D-amino acids, terminal capping) | Blocks enzymatic attack and can prevent specific chemical reactions. | mdpi.comresearchgate.net | |

| PEGylation | Provides a protective hydrophilic shield, increasing solubility and stability. | nih.govubaya.ac.id | |

| Cyclization | Reduces conformational flexibility, increasing resistance to degradation. | researchgate.net | |

| Solid State | Lyophilization | Removes water, a key reactant in hydrolytic degradation, increasing thermal stability. | nih.gov |

| Use of Solid-State Stabilizers | Protects the peptide from stress during processing and storage. | nih.gov |

Leu Pro Trifluoroacetate Salt As a Research Tool and Building Block in Advanced Peptide Chemistry

Utilization in the Synthesis of Longer Peptides and Peptidomimetics with Defined Sequences

The Leu-Pro trifluoroacetate (B77799) salt is a valuable building block in the stepwise chemical synthesis of complex polypeptides and peptidomimetics. In the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, incorporating a pre-formed dipeptide unit like Leu-Pro can offer significant advantages. This approach, known as a dipeptide building block strategy, can help overcome synthetic challenges associated with specific amino acid sequences. nih.govresearchgate.net

Key Advantages and Applications:

Improved Coupling Efficiency: The coupling of an amino acid to a resin-bound proline can sometimes be sluggish or lead to side reactions. Using a protected Leu-Pro dipeptide can circumvent these issues, leading to higher yields and purity of the final long-chain peptide.

Prevention of Side Reactions: The formation of diketopiperazines (DKP), an intramolecular side reaction that can cleave the first two amino acids from the resin, is a known problem, particularly with Proline at the C-terminus. Incorporating Leu-Pro as a single unit helps to mitigate this risk.

Synthesis of Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to enhance properties like stability or bioavailability. The Leu-Pro motif is a core component of various peptidomimetic designs. For instance, stable, small-molecule peptidomimetics of the neuropeptide Pro-Leu-Gly-NH2 (PLG) have been developed to study its role as an allosteric modulator of dopamine (B1211576) receptors. nih.gov These synthetic efforts often involve creating conformationally constrained analogues, such as lactam-based structures, to mimic specific peptide turns. nih.gov

The table below provides examples of how Leu-Pro units are incorporated into larger synthetic molecules.

| Target Molecule Type | Example Sequence/Structure | Synthetic Strategy | Research Goal |

| Long-chain Peptide | Pyr-His-Trp-Ser-Tyr-D-Leu-Leu -Arg-Pro -NH-Et (Leuprorelin) | Stepwise Fmoc-SPPS | Synthesis of a therapeutic GnRH analogue. google.com |

| Model Peptide | H-Leu-Pro-Pro-Leu-Pro -Tyr-Pro -OH | Analysis of peptide sequences | Understanding potential biological functions like enzyme inhibition or signaling. ontosight.ai |

| Peptidomimetic | Lactam-based analogues of Pro-Leu -Gly-NH2 | Constrained dipeptide mimics | Development of allosteric modulators for dopamine D2 receptors. nih.gov |

| Fluorinated Peptide | Ac-Ala-Phe-(R)-α-Tfm-Ala-Ala-NH2 | Dipeptide building block approach | Incorporation of unnatural fluorinated amino acids into peptides for stability studies. nih.gov |

Application in Biochemical Assays for Enzyme Characterization and Drug Screening

Peptides containing the Leu-Pro sequence are instrumental as substrates in biochemical assays designed to characterize enzymes and screen for potential drug candidates. The Leu-Pro motif is specifically recognized and cleaved by certain classes of proteases, making it an ideal tool for studying their activity.

Enzyme Characterization:

X-Prolyl-Dipeptidyl Aminopeptidases (X-PDAP): These enzymes, also known as dipeptidyl peptidase IV (DPP-IV), specifically catalyze the removal of an Xaa-Pro dipeptide from the N-terminus of a peptide chain. nih.govrcsb.org Synthetic substrates containing a Leu-Pro sequence are used to measure the kinetic parameters (Km and Vmax) of X-PDAP from various sources, such as Lactobacillus species. nih.govnih.gov The enzyme's ability to hydrolyze Leu-Pro linkages can be compared to its activity on other X-Pro substrates (e.g., Gly-Pro, Ala-Pro) to determine its substrate specificity. nih.gov

Leucine (B10760876) Aminopeptidases (LAP): LAPs are exopeptidases that hydrolyze the N-terminal leucine residue from proteins and peptides. researchgate.netsemanticscholar.org While their primary target is leucine, their activity can be assessed using various Leu-containing substrates, including those where Proline is the subsequent residue, to understand the influence of adjacent amino acids on cleavage efficiency.

Drug Screening:

High-throughput screening (HTS) campaigns often employ enzyme assays to identify inhibitors that could be developed into drugs. In this context, a Leu-Pro containing substrate is linked to a reporter molecule (chromogenic or fluorogenic). In a typical assay, the enzyme cleaves the substrate, releasing the reporter and generating a signal. When a potential inhibitor is present, this reaction is blocked, and no signal is produced. This "on/off" system allows for the rapid testing of thousands of compounds.

The following table details examples of Leu-Pro containing substrates used in enzyme assays.

| Substrate Type | Example Substrate | Target Enzyme Class | Assay Purpose |